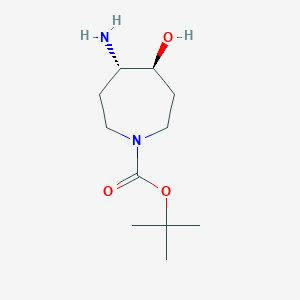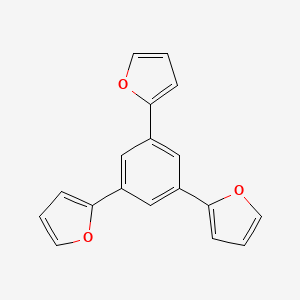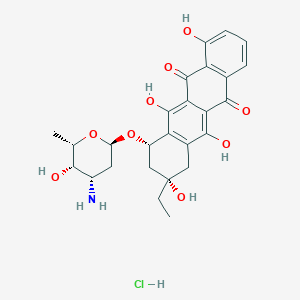![molecular formula C6H8O4S B13028869 2-Thiabicyclo[3.1.0]hexane-6-carboxylicacid2,2-dioxide](/img/structure/B13028869.png)
2-Thiabicyclo[3.1.0]hexane-6-carboxylicacid2,2-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Thiabicyclo[310]hexane-6-carboxylic acid 2,2-dioxide is a sulfur-containing bicyclic compound with a unique structure that includes a three-membered ring fused to a six-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiabicyclo[3.1.0]hexane-6-carboxylic acid 2,2-dioxide can be achieved through several methods. One common approach involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes using an organic or iridium photoredox catalyst under blue LED irradiation . This method provides good yields and is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring safety and environmental compliance, would apply.
Análisis De Reacciones Químicas
Types of Reactions
2-Thiabicyclo[3.1.0]hexane-6-carboxylic acid 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxylic acid group or the sulfur atom.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced carboxylic acids, and substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
2-Thiabicyclo[3.1.0]hexane-6-carboxylic acid 2,2-dioxide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with specific properties, such as increased stability or reactivity.
Mecanismo De Acción
The mechanism by which 2-Thiabicyclo[3.1.0]hexane-6-carboxylic acid 2,2-dioxide exerts its effects depends on its interaction with molecular targets. The sulfur atom can form strong bonds with metal ions, making it a useful ligand in coordination chemistry. Additionally, the compound’s bicyclic structure allows it to fit into specific binding sites on proteins or enzymes, potentially inhibiting or modifying their activity.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Thiabicyclo[3.1.0]hexane-6-carboxylic acid 3,3-dioxide
- Bicyclo[2.1.1]hexane derivatives
- 3-Azabicyclo[3.1.0]hexane-6-carboxylates
Uniqueness
2-Thiabicyclo[3.1.0]hexane-6-carboxylic acid 2,2-dioxide is unique due to its specific sulfur-containing bicyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various scientific fields.
Propiedades
Fórmula molecular |
C6H8O4S |
|---|---|
Peso molecular |
176.19 g/mol |
Nombre IUPAC |
2,2-dioxo-2λ6-thiabicyclo[3.1.0]hexane-6-carboxylic acid |
InChI |
InChI=1S/C6H8O4S/c7-6(8)4-3-1-2-11(9,10)5(3)4/h3-5H,1-2H2,(H,7,8) |
Clave InChI |
XZQMKUVDQDCZMW-UHFFFAOYSA-N |
SMILES canónico |
C1CS(=O)(=O)C2C1C2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-Ethoxy-5-oxaspiro[3.4]octan-1-one](/img/structure/B13028814.png)




![Ethyl 5-iodothieno[3,2-B]thiophene-2-carboxylate](/img/structure/B13028859.png)

![2,2-Dimethyl-7-morpholino-6-nitro-3,4-dihydro-2H-benzo[B][1,4]oxazine](/img/structure/B13028880.png)
![Methyl 5'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-pyrrolidine]-6-carboxylate](/img/structure/B13028881.png)

